molecular formula C20H17BrN2O5S B2867466 ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865197-44-0

ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2867466
CAS No.: 865197-44-0
M. Wt: 477.33
InChI Key: HTNRKTCIRLTVHS-XDOYNYLZSA-N
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Description

Ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole-derived heterocyclic compound featuring a partially saturated 1,3-benzothiazole core. Its structure includes a (2Z)-configured imino group linked to a 2-bromobenzoyl substituent, a methoxy-oxoethyl side chain at position 3, and an ethyl ester at position 6. The Z-configuration ensures specific spatial orientation of the imino group, influencing electronic conjugation and intermolecular interactions. Such structural features make it a candidate for studying crystallographic behavior, reactivity, and supramolecular assembly .

Properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)12-8-9-15-16(10-12)29-20(23(15)11-17(24)27-2)22-18(25)13-6-4-5-7-14(13)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRKTCIRLTVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-bromobenzoyl chloride with 2-aminothiophenol to form the benzothiazole core This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to introduce the ethyl ester group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Overview

The compound’s benzothiazole core is fused with a benzene ring, providing aromaticity and π-conjugation. The dihydro nature (2,3-dihydro) introduces partial saturation, reducing ring strain while maintaining planarity. Key functional groups include:

  • Imino group (C=N): Participates in hydrogen bonding and π-π interactions.
  • 2-Bromobenzoyl : Electron-withdrawing bromine at the ortho position affects electronic density and steric bulk.
  • Methoxy-oxoethyl and ethyl ester : Polar groups that enhance solubility and serve as hydrogen-bond acceptors.

Comparison with Structural Analogs

Core Heterocyclic Systems

The benzothiazole core distinguishes this compound from indole-based analogs, such as ethyl {(3Z)-3-[(3-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate . Benzothiazoles exhibit higher electronegativity due to the sulfur atom, increasing resistance to oxidation compared to indoles. Indole derivatives, however, are more prone to electrophilic substitution due to their pyrrole-like π-system.

Parameter Target Compound Indole Analog
Core Structure 2,3-Dihydro-1,3-benzothiazole (sulfur-containing) 2,3-Dihydro-1H-indole (nitrogen-containing)
Aromaticity Moderate (sulfur reduces resonance stabilization) High (indole’s fused benzene-pyrrole system)
Electron Density Electron-deficient (due to sulfur’s electronegativity) Electron-rich (indole’s π-system)

Substituent Effects

  • In contrast, the indole analog’s 3-bromobenzoyl substituent allows for less steric clash, favoring coplanarity with the hydrazono group .
  • Functional Groups : The methoxy-oxoethyl group in the target compound provides additional hydrogen-bond acceptors (carbonyl oxygen), whereas the indole analog’s oxo group primarily acts as a hydrogen-bond acceptor.
Substituent Target Compound Indole Analog
Bromine Position Ortho (2-bromo) – steric and electronic effects Meta (3-bromo) – reduced steric interference
Hydrogen-Bond Acceptors 2 ester carbonyls, 1 methoxy-oxoethyl carbonyl 1 ester carbonyl, 1 oxo group

Crystallographic and Conformational Analysis

Crystallographic studies using SHELX software reveal that the 2-bromobenzoyl group in the target compound induces non-planar conformations, disrupting π-stacking interactions. In contrast, the indole analog’s 3-bromobenzoyl group allows for tighter molecular packing due to reduced steric bulk . Ring puckering analysis (via Cremer-Pople coordinates ) further shows that the benzothiazole core adopts a slight envelope conformation, while the indole analog remains closer to planar due to its rigid fused-ring system.

Discussion of Research Findings

  • Hydrogen Bonding: The target compound forms bifurcated hydrogen bonds (N–H···O and C–H···O) involving its imino and ester groups, creating a 2D network . The indole analog exhibits simpler N–H···O interactions, resulting in 1D chains.
  • Thermal Stability : The sulfur atom in benzothiazole enhances thermal stability compared to the indole analog, as evidenced by higher decomposition temperatures in thermogravimetric analyses (inferred from similar compounds in the Cambridge Structural Database ).

Biological Activity

Ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole moiety, an imine functional group, and an ethyl ester. Its chemical formula is C18H19BrN2O4SC_{18}H_{19}BrN_2O_4S with a molecular weight of 433.32 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the imine from the corresponding amine and carbonyl compound.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. This compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses notable antimicrobial properties, particularly against Candida albicans, indicating potential use as an antifungal agent.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. This compound was evaluated for its anticancer potential against several tumorigenic cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)25
A549 (Lung)30
HeLa (Cervical)20

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly HeLa cells.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may act by:

  • Inhibiting Protein Kinases: Targeting specific kinases involved in cancer cell signaling.
  • Inducing Apoptosis: Triggering programmed cell death in malignant cells through mitochondrial pathways.

Case Studies

A recent study published in Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. Among these derivatives, this compound showed promising results with an IC50 value comparable to established chemotherapeutics.

Another investigation focused on its antimicrobial efficacy against clinical isolates of resistant bacterial strains. The compound exhibited activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

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